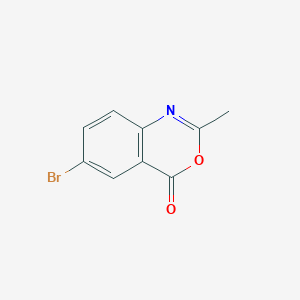

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one

Overview

Description

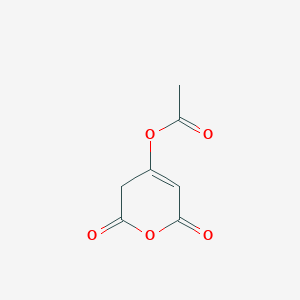

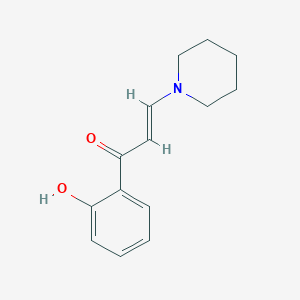

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C9H6BrNO2 . It is used as a building block in the construction of pyrimidinyl substituted benzoxazinones .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2H-1,4-Benzoxazin-3(4H)-one has been synthesized by reacting o-aminophenol with chloroacetyl chloride in the presence of butanone and aqueous NaHCO3 .Molecular Structure Analysis

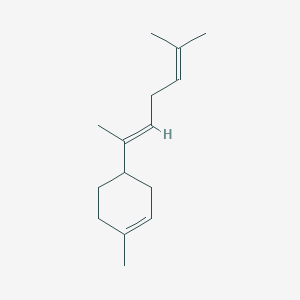

The molecular structure of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one can be represented by the SMILES stringO=C(O1)C2=C(C=CC(Br)=C2)N=C1C . The InChI representation is 1S/C9H6BrNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 .

Scientific Research Applications

Proteomics Research

This compound is used as a specialty product in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to our understanding of cell biology and disease mechanisms.

Building Block in Chemical Synthesis

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one serves as a building block in the construction of pyrimidinyl substituted benzoxazinones . These are complex organic compounds that have potential applications in various fields of chemistry and biology.

Rennin Inhibitors

This compound is used in the synthesis of small molecule rennin inhibitors . Rennin is an enzyme that plays a crucial role in blood pressure regulation and electrolyte balance. Inhibitors of this enzyme are used in the treatment of hypertension and heart failure.

Drug Discovery

Due to its unique structure and reactivity, 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one can be used in drug discovery and development processes . It can serve as a starting point for the synthesis of new compounds with potential therapeutic effects.

Material Science

In material science, this compound could be used in the development of new materials with unique properties . Its molecular structure could contribute to the creation of materials with specific characteristics, such as high strength, flexibility, or resistance to certain conditions.

Bioavailability Studies

The compound’s properties make it suitable for bioavailability studies . Bioavailability refers to the extent and rate at which a drug or other substance is absorbed and becomes available at the site of action. It’s a critical factor in drug design and development.

Safety And Hazards

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one is harmful if swallowed and irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable protective clothing should be worn when handling this compound .

properties

IUPAC Name |

6-bromo-2-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c1-5-11-8-3-2-6(10)4-7(8)9(12)13-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRULBKTDUOWMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)Br)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383887 | |

| Record name | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |

CAS RN |

19165-25-4 | |

| Record name | 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of reactions involving 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one are explored in these papers?

A1: The papers investigate reactions of 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one with various nucleophiles. For example, [] explores reactions with hydrazine hydrate and [] investigates reactions with amines. These reactions are of interest for potentially synthesizing novel compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

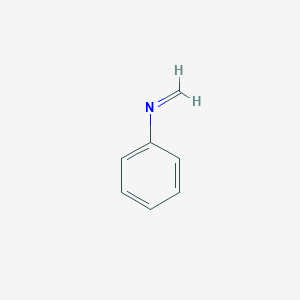

![Dibenzo[c,g]fluorene](/img/structure/B94285.png)

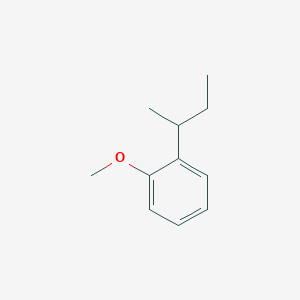

![Pyridine, 2-[2-(3-pyridinyl)ethenyl]-](/img/structure/B94293.png)